molecular formula C17H10ClN3O2S B11455729 4-chloro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

4-chloro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Cat. No.: B11455729
M. Wt: 355.8 g/mol
InChI Key: DYBRFIUUYMJFNG-UHFFFAOYSA-N
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Description

4-chloro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a benzothiazole moiety fused with a pyrimidine ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide can be achieved through various synthetic pathways. One common method involves the condensation of 4-chlorobenzoyl chloride with 2-aminobenzothiazole, followed by cyclization with formamide to form the pyrimidobenzothiazole core . The reaction conditions typically involve heating under reflux in the presence of a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial DNA replication and cell division . This inhibition leads to the disruption of bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is unique due to its fused heterocyclic structure, which combines the properties of both benzothiazole and pyrimidine rings. This fusion enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C17H10ClN3O2S

Molecular Weight

355.8 g/mol

IUPAC Name

4-chloro-N-(4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

InChI

InChI=1S/C17H10ClN3O2S/c18-11-7-5-10(6-8-11)15(22)20-12-9-19-17-21(16(12)23)13-3-1-2-4-14(13)24-17/h1-9H,(H,20,22)

InChI Key

DYBRFIUUYMJFNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=O)C(=CN=C3S2)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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